

# application of tetranor-PGDM as a diagnostic index for food allergy.

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## Compound of Interest

Compound Name: *13,14-dihydro-15-keto-tetranor  
Prostaglandin D2*

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## Application of Tetranor-PGDM as a Diagnostic Index for Food Allergy

### Application Notes and Protocols for Researchers and Drug Development Professionals

#### Introduction

Food allergy is a significant global health concern, and accurate diagnosis is crucial for patient management and the development of effective therapeutics. Traditional diagnostic methods, such as skin prick tests and serum-specific IgE measurements, have limitations in sensitivity and specificity.[1] Recent research has identified urinary tetranor-prostaglandin D metabolite (tetranor-PGDM), a stable metabolite of prostaglandin D2 (PGD2), as a promising, non-invasive biomarker for food allergy.[2][3] These application notes provide a comprehensive overview of the use of tetranor-PGDM as a diagnostic index for food allergy, including its biological basis, quantitative data from clinical studies, and detailed experimental protocols.

#### Biological Rationale

During an IgE-mediated food allergic reaction, mast cells in the intestinal mucosa are activated upon exposure to a specific food allergen.[2] This activation triggers the release of various inflammatory mediators, including PGD2.[4][5] PGD2 is synthesized from arachidonic acid via

the cyclooxygenase-2 (COX-2) and hematopoietic prostaglandin D synthase (H-PGDS) pathway within these mast cells.[2][5] PGD2 is then rapidly metabolized in the body and excreted in the urine as tetranor-PGDM.[4][6] Studies have shown that urinary levels of tetranor-PGDM are significantly elevated in individuals with food allergies compared to healthy controls and patients with other allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis, suggesting its specificity as a biomarker for food allergy.[2][7] Furthermore, the concentration of urinary tetranor-PGDM has been found to correlate with the severity of allergic symptoms, making it a valuable tool for monitoring disease activity and response to treatment.[2][8]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating urinary tetranor-PGDM levels in various populations.

Table 1: Urinary Tetranor-PGDM Levels in Human Subjects

Subject Group	Number of Subjects (n)	Median Urinary Tetranor-PGDM (ng/mg creatinine)	Key Findings	Reference
Food Allergy Patients	9	Significantly higher than all other groups	Urinary tetranor-PGDM is a potential diagnostic index for food allergy.	[2]
Healthy Volunteers	39	-	-	[2]
Asthma Patients	37	-	Levels did not significantly differ from healthy volunteers.	[2]
Allergic Rhinitis Patients	8	-	Levels did not significantly differ from healthy volunteers.	[2]
Atopic Dermatitis Patients	5	-	Levels did not significantly differ from healthy volunteers.	[2]

Table 2: Urinary Tetranor-PGDM Levels in Relation to Allergic Rhinitis and Age

Subject Group	Number of Subjects (n)	Median Urinary Tetranor-PGDM (ng/mg Cre)	Key Findings	Reference
Allergic Rhinitis (before pollen season)	Not specified	1.48 (IQR: 0.91–1.67)	No significant difference in levels before and during pollen season, suggesting specificity for food allergy.	[7]
Allergic Rhinitis (during pollen season)	Not specified	1.13 (IQR: 0.66–1.35)	[7]	
Healthy Preschoolers (≤5 years)	57 (total healthy volunteers)	4.03 (IQR: 3.36–5.06)	Baseline urinary PGDM levels decline with age.	[3]
Healthy School-aged (6–14 years)	2.37 (IQR: 1.56–3.10)	[3]		
Healthy Adolescents and Adults (≥15 years)	1.97 (IQR: 1.29–2.35)	[3]		

## Experimental Protocols

### 1. Measurement of Urinary Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the key steps for the quantification of tetranor-PGDM in urine samples.

#### a. Sample Preparation:

- Collect spot urine samples from subjects.
- For both human and mouse urine, dilute 0.4 ml of urine to 1 ml with water.
- Acidify the diluted urine to a final pH of approximately 3 using 1 mol/l HCl.
- Add 5 ng of deuterated tetranor-PGDM (d6-tetranor-PGDM) as an internal standard.
- Load the prepared samples onto a solid-phase extraction column for purification.

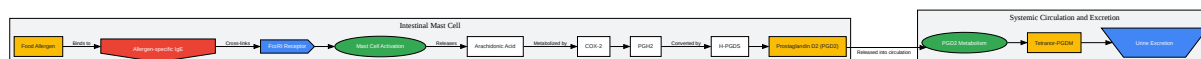
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Perform the analysis as previously described in the literature.[2] The specific parameters for the LC-MS/MS system, including the type of column, mobile phases, and mass spectrometer settings, should be optimized for the detection and quantification of tetranor-PGDM and its internal standard.

c. Data Analysis:

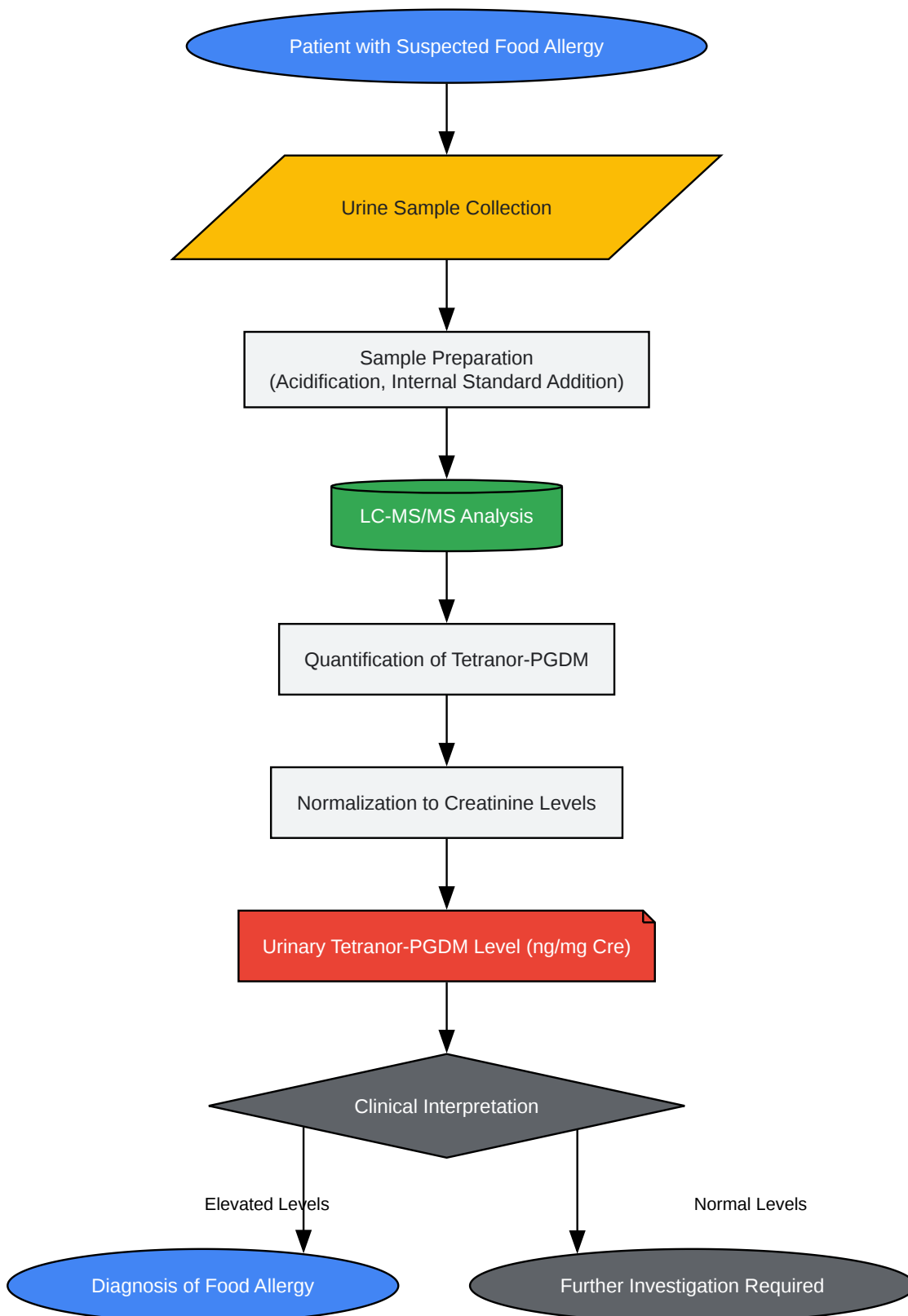
- Quantify the concentration of tetranor-PGDM by comparing the peak area ratio of endogenous tetranor-PGDM to the d6-tetranor-PGDM internal standard against a standard curve.
- Normalize the urinary tetranor-PGDM concentration to the urinary creatinine concentration to account for variations in urine dilution.

## Visualizations



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Caption: Signaling pathway of PGD2 production in food allergy.



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Caption: Experimental workflow for tetranor-PGDM as a diagnostic index.

## Conclusion

Urinary tetranor-PGDM is a highly promising biomarker for the diagnosis and monitoring of food allergy.[2] Its specificity for food allergy, correlation with disease severity, and the non-invasive nature of sample collection make it a valuable tool for researchers, clinicians, and professionals in drug development.[2][3] The provided protocols and data serve as a guide for the implementation of tetranor-PGDM measurement in research and clinical settings. Further validation of reference ranges across different age groups will enhance its clinical utility.[3][7]

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